Ethyl 4-amino-3,5-difluorobenzoate

Descripción general

Descripción

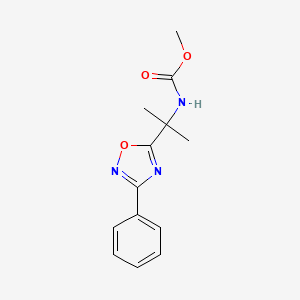

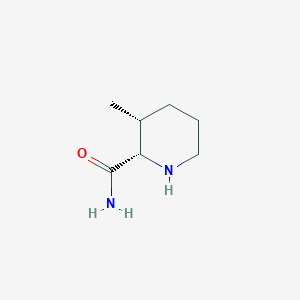

Ethyl 4-amino-3,5-difluorobenzoate is a chemical compound with the molecular formula C9H9F2NO2 . It is a solid substance stored at refrigerator temperatures .

Synthesis Analysis

The synthesis of this compound involves several steps, including alkylation, esterification, and another alkylation . The process was selected for its high total yields, mild conditions, and simple operation .

Molecular Structure Analysis

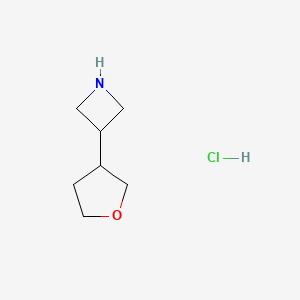

The InChI code for this compound is 1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Dendritic Polymers

Ethyl 3,5-dibromobenzoate, synthesized from ethyl 4-amino-3,5-dibromobenzoate, is used as a raw material for preparing dendritic polymers. This method reduces reaction steps, shortens reaction time, and increases yield, with a 94% product yield under optimum conditions. The process involves diazotization and reductive deamination in an ethyl acetate medium (Bi Yun-mei, 2011).

Non-linear Optical Properties

Ethyl 5-(4-aminophenyl)-3-amino-2,4-dicyanobenzoate (EAADCy) demonstrates significant non-linear optical properties. This is due to its strong intramolecular charge transfer character in electronically excited states. The first-order hyperpolarizabilities of EAADCy have been studied using spectroscopic measurements and quantum-chemical calculations (M. Józefowicz et al., 2009).

Photocatalysis and Environmental Fate

Ethyl-4-aminobenzoate (Et-PABA), a derivative used in sunscreens, demonstrates interesting environmental behavior. Despite its hydrophilicity and widespread use, it's rarely found in natural waters. Studies on Et-PABA's transformation products indicate less toxic irradiation by-products, suggesting its photocatalytic degradation in the natural environment (A. J. Li et al., 2017).

Antimicrobial Properties

Ethyl 4-amino-2,3-dihydro-3-methyl-2-thioxothiazolo[4,5-d]pyrimidin-7(6H)-one derivatives have been synthesized and tested for their antimicrobial properties. Some derivatives exhibited significant inhibitory effects against Gram-positive bacteria and yeasts (A. Balkan et al., 2001).

Synthesis of Novel Compounds

A variety of novel compounds, such as azo-Schiff bases and pyrimidines, have been synthesized using ethyl 4-amino-3,5-difluorobenzoate derivatives. These compounds show potential in various applications, including in the development of new therapeutics (سعید Menati et al., 2020).

Cancer Research

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have shown promise in cancer research. They exhibit significant antiproliferative potential, particularly against breast cancer cell lines. Some derivatives induce apoptosis in cancer cells, highlighting their potential as therapeutic agents (E. Gad et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-amino-3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGZIYSCSHHUVHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B1433785.png)

![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)

![1-(2,6-Difluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433796.png)

![(2R,5S,13aR)-8-methoxy-7,9-dioxo-N-(2,4,6-trifluorobenzyl)-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][1,3]oxazepine-10-carboxamide](/img/structure/B1433798.png)

![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)